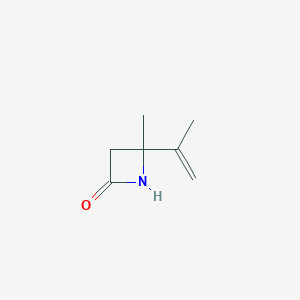
1-(4-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone-based compounds. It is a potential drug candidate that has been extensively studied for its pharmacological properties. This compound has shown promising results in various scientific research studies, and it has the potential to be used in the treatment of several diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Quinoline Derivatives : Research on the synthesis of quinoline derivatives, including their metabolites and structural analysis through methods like X-ray crystallography, has been a significant focus. These studies aim to understand the compound's molecular structure and potential interactions with biological targets (Wu et al., 2022).
Molecular Docking and Activity : Molecular docking studies have been conducted to predict the interaction between quinoline derivatives and specific proteins, such as the SHP2 protein. These studies help in understanding the potential therapeutic applications of these compounds (Wu et al., 2021).
Antitumor Activity
- Evaluation of Antitumor Activity : Fused quinoline derivatives have been synthesized and tested for their antitumor activity, demonstrating the potential for these compounds in cancer therapy. The studies focus on DNA intercalation, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage (Yamato et al., 1989).
Antibacterial and Antimalarial Applications
Antibacterial Activity : Novel quinoxaline sulfonamides, synthesized from quinoline derivatives, have shown antibacterial activities against various strains, indicating their potential in combating bacterial infections (Alavi et al., 2017).
Antimalarial Efficacy : Studies on 6-chloro-7-methoxy-4(1H)-quinolones have shown efficacy against multiple stages of Plasmodium, highlighting the potential of quinoline derivatives in malaria treatment (Cross et al., 2014).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFWZROVZXWQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


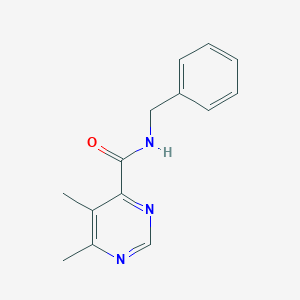
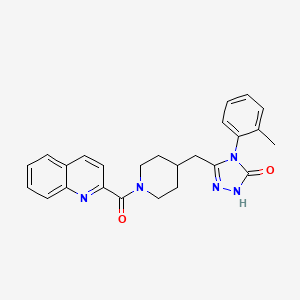
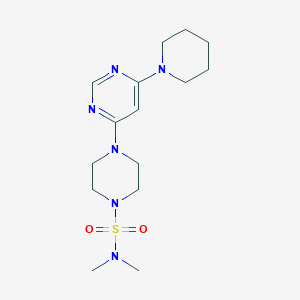
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)
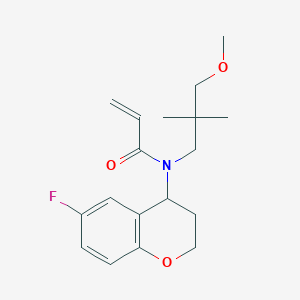
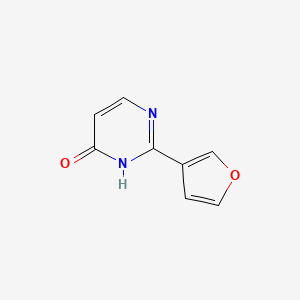
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)
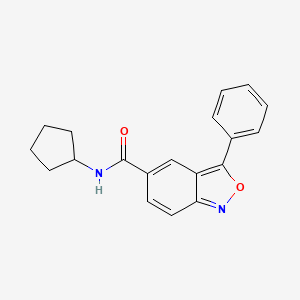
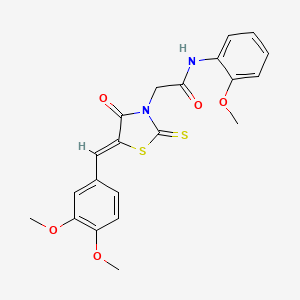
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
